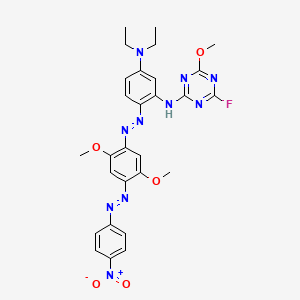

N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline

Description

Spectroscopic Signatures

- Azo Groups : Fourier-transform infrared (FTIR) spectroscopy reveals asymmetric stretching vibrations of –N=N– at 1400–1450 cm⁻¹, consistent with conjugated azo systems. The nitro group (–NO₂) exhibits strong absorption at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

- Triazine Ring : Nuclear magnetic resonance (NMR) spectroscopy shows a distinct carbon signal at δ ≈ 170 ppm for the triazine carbons, while fluorine-19 NMR displays a singlet at δ ≈ −120 ppm for the C–F bond.

- Methoxy and Diethylamino Groups : Proton NMR reveals methoxy (–OCH₃) singlets at δ ≈ 3.8–4.0 ppm and diethylamino (–N(CH₂CH₃)₂) signals as a quartet (δ ≈ 3.2–3.5 ppm, CH₂) and triplet (δ ≈ 1.1–1.3 ppm, CH₃).

Table 1: Key Functional Groups and Spectroscopic Data

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| –N=N– (azo) | 1400–1450 | – | 150 |

| –NO₂ (nitro) | 1520, 1350 | – | – |

| Triazine C | – | – | 170 |

| –OCH₃ (methoxy) | 2830–2960 | 3.8–4.0 | 55–60 |

| –N(CH₂CH₃)₂ (diethyl) | – | 1.1–1.3 (CH₃) | 12–15 (CH₃) |

| 3.2–3.5 (CH₂) | 40–45 (CH₂) |

The electronic conjugation between the azo bridges and aromatic systems induces bathochromic shifts in UV-Vis spectra, with λ_max ≈ 450–550 nm. Density functional theory (DFT) calculations predict intramolecular charge transfer from the electron-rich diethylamino group to the electron-deficient nitro and triazine moieties.

Properties

CAS No. |

75511-81-8 |

|---|---|

Molecular Formula |

C28H29FN10O5 |

Molecular Weight |

604.6 g/mol |

IUPAC Name |

4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-N,1-N-diethyl-3-N-(4-fluoro-6-methoxy-1,3,5-triazin-2-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C28H29FN10O5/c1-6-38(7-2)19-12-13-20(21(14-19)30-27-31-26(29)32-28(33-27)44-5)35-37-23-16-24(42-3)22(15-25(23)43-4)36-34-17-8-10-18(11-9-17)39(40)41/h8-16H,6-7H2,1-5H3,(H,30,31,32,33) |

InChI Key |

VYOPNPBAIPFSMX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC)NC4=NC(=NC(=N4)F)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.

Introduction of the nitro group: The nitro group is typically introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.

Formation of the triazine ring: The triazine ring is synthesized through cyclization reactions involving appropriate precursors such as cyanuric chloride.

Final coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can reduce the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Coupling reactions: The azo groups can participate in coupling reactions with other aromatic compounds, forming extended conjugated systems.

Scientific Research Applications

N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.

Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, leading to modulation of biological pathways and effects on cellular functions.

Comparison with Similar Compounds

Key Compounds for Comparison :

5-Amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives (e.g., from ).

3,5-Diaryltetrahydro-N-[(4’-nitroanilino)methyl]-1,4-thiazine-1,1-dioxide ().

Hydrazone derivatives of bis-3-oxopropanenitrile (e.g., compounds 11a,b from ).

Table 1: Comparative Analysis of Key Attributes

Functional Group Impact on Properties

- Fluorinated Triazine: The 6-fluoro-4-methoxy-1,3,5-triazine moiety increases electrophilicity compared to non-fluorinated triazines (e.g., ’s derivatives), improving reactivity in nucleophilic substitution reactions .

- Nitro Substituents: The 4-nitrophenylazo group introduces strong electron-withdrawing effects, contrasting with ’s 4-methylanilino derivatives, which exhibit weaker electronic modulation .

Biological Activity

N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline, also known by its CAS number 57943-75-6, is a complex azo compound with potential biological activities. This article delves into its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 462.5 g/mol. The compound features multiple functional groups including azo and methoxy groups, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N6O4 |

| Molecular Weight | 462.5 g/mol |

| CAS Number | 57943-75-6 |

| Melting Point | 343.8 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have explored the potential anticancer effects of azo compounds similar to N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo derivatives. For instance, research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cells like HT-29 and A-549 .

Antimicrobial Activity

Azo compounds have also been investigated for their antimicrobial properties. A study focused on the synthesis of pyrazolinones and their derivatives showed promising antimicrobial activity against various bacterial strains. The structure of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo suggests that it may possess similar properties due to the presence of the nitrophenylazo group which is known to enhance antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of azo compounds. Modifications in substituents at various positions on the phenyl rings have shown significant impacts on their biological activities. For example, electron-withdrawing groups tend to enhance anticancer activity while electron-donating groups may reduce it .

Case Study 1: Anticancer Activity Against HT-29 Cells

In a controlled laboratory study, N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo was tested for its ability to induce apoptosis in HT-29 colon cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial properties of similar azo compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited strong antibacterial activity, highlighting the potential for N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo to be developed as a therapeutic agent against bacterial infections.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step azo coupling and triazine functionalization. A common approach includes refluxing intermediates (e.g., nitro-substituted anilines) with coupling agents in ethanol under acidic conditions (e.g., glacial acetic acid) to stabilize reactive intermediates. Pressure reduction and filtration are critical for isolating the final product . For triazine ring formation, nucleophilic substitution with fluorinated triazines under controlled pH (6.5–7.5) is recommended to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

- FT-IR : Identifies functional groups like azo (-N=N-), nitro (-NO₂), and triazine rings via characteristic vibrations (e.g., 1600–1500 cm⁻¹ for azo groups) .

- ¹H/¹³C NMR : Resolves substituent patterns on aromatic rings and confirms diethylamino group integration .

- UV-Vis : Detects π→π* transitions in azo and nitro groups (λmax ~400–500 nm), with solvent polarity effects critical for accurate interpretation .

Q. What purification strategies are recommended to isolate this compound from byproducts?

Silica gel chromatography using ethyl acetate/hexane gradients (e.g., 30:70) effectively separates isomers and unreacted intermediates . For large-scale purification, membrane separation technologies (e.g., nanofiltration) can enhance yield while maintaining structural integrity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical UV-Vis spectra?

Density Functional Theory (DFT) calculations, particularly using hybrid functionals like B3LYP, model electronic transitions and predict solvatochromic shifts. Compare frontier molecular orbitals (HOMO-LUMO gaps) with experimental λmax values to refine solvent interaction models . For multi-azo systems, include dispersion corrections to account for π-stacking effects .

Q. What strategies optimize azo group stability during high-temperature synthesis?

- Use electron-withdrawing groups (e.g., nitro) on phenyl rings to reduce electron density and prevent thermal degradation .

- Incorporate phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate coupling while minimizing side reactions .

- Monitor reaction progress in real-time via in-situ UV-Vis spectroscopy to terminate reactions at optimal conversion .

Q. How can chiral separation of stereoisomers be achieved for biological activity studies?

Chiralpak® OD columns with methanol/dimethylamine (0.2%) in supercritical CO₂ (20% modifier, 100 bar, 35°C) resolve enantiomers. Retention times and ESI-MS validate purity (>98% ee) . For lab-scale separations, cyclodextrin-based chiral stationary phases offer cost-effective alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.